molecular formula C20H21N5O2S2 B2366536 N-(5-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide CAS No. 1351631-37-2

N-(5-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide

Cat. No. B2366536
CAS RN: 1351631-37-2
M. Wt: 427.54
InChI Key: QBEIYKSZDOKGGM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a benzothiazole ring and a tetrahydrothiazolopyridine ring. Benzothiazoles are aromatic heterocyclic compounds with a wide range of biological activities and are often used in medicinal chemistry . Tetrahydrothiazolopyridines are less common, but thiazolopyridines are also known for their biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzothiazole ring, the formation of the tetrahydrothiazolopyridine ring, and the attachment of the cyclopropanecarboxamide group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The benzothiazole ring is a five-membered ring with a sulfur and a nitrogen atom, and the tetrahydrothiazolopyridine is a six-membered ring with a nitrogen and a sulfur atom. The cyclopropanecarboxamide group would add additional complexity to the structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar functional groups, the size and shape of the molecule, and the presence of aromatic rings .

Scientific Research Applications

Anti-Inflammatory Properties

Inflammation plays a crucial role in various diseases, making anti-inflammatory agents essential for therapeutic intervention. Researchers have investigated the anti-inflammatory potential of this compound. A study by Jyothi et al. synthesized derivatives of N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides (8a–e) and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides (9a–e). Among these, compounds 8b and 9b demonstrated remarkable COX-1 inhibition (IC50 values of 11.34 µM and 11.21 µM, respectively) and excellent COX-2 selectivity (SI values of 103.09 and 101.90, respectively). Additionally, they inhibited albumin denaturation significantly .

Antibacterial Activity

Combining thiazole and sulfonamide groups, this compound has shown emergent antibacterial activity. Researchers synthesized N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives and investigated their antibacterial effects. These molecules were studied both in isolation and in complex with the cell-penetrating peptide octaarginine .

Broad-Spectrum Activities

Thiazole moieties are versatile scaffolds with diverse biological activities. They have been associated with anticancer, antiviral, antiparkinson, antimicrobial, and anti-inflammatory effects. While specific studies on this compound are limited, its structural features suggest potential broad-spectrum activities .

Microwave-Assisted Synthesis

Microwave irradiation has been employed for the efficient synthesis of thiazoles, including derivatives of this compound. The use of microwave energy accelerates reactions, making it a valuable method for accessing thiazole-based molecules .

Anthelmintic Activity

In a related context, N-methylbenzo[d]oxazol-2-amine (a close analog) exhibited anthelmintic activity with low cytotoxicity. Although not directly studied for this compound, it highlights the potential for anthelmintic applications .

Molecular Docking Studies

Computational approaches, such as molecular docking, provide insights into ligand-receptor interactions. Researchers have employed molecular docking to understand the three-dimensional geometrical view of this compound binding to its protein receptor .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential uses. If it has biological activity, it could be studied for potential medicinal applications .

properties

IUPAC Name

N-[5-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S2/c1-11-2-5-13-15(8-11)28-19(21-13)23-17(26)10-25-7-6-14-16(9-25)29-20(22-14)24-18(27)12-3-4-12/h2,5,8,12H,3-4,6-7,9-10H2,1H3,(H,21,23,26)(H,22,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEIYKSZDOKGGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3CCC4=C(C3)SC(=N4)NC(=O)C5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide

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